

6-Methoxy-2-tetralone CAS number 2472-22-2 characterization

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Compound of Interest

Compound Name: 6-Methoxy-2-tetralone

Cat. No.: B1345760

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An In-depth Technical Guide to the Characterization of **6-Methoxy-2-tetralone** (CAS: 2472-22-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **6-Methoxy-2-tetralone** (CAS Number: 2472-22-2), a versatile intermediate in the synthesis of pharmaceuticals, including steroidal compounds and potential anti-inflammatory and analgesic agents.^{[1][2][3]} This document outlines its core physicochemical properties, spectroscopic data, and the experimental protocols required for its identification and quality control.

Physicochemical Properties

6-Methoxy-2-tetralone is an aromatic ketone that typically appears as a white to light yellow or beige crystalline solid at room temperature.^{[2][4][5]} It has limited solubility in water but is soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide.^{[5][6]}

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	2472-22-2	[2][4][6]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[2][4][6]
Molecular Weight	176.21 g/mol	[2][4][7]
Appearance	White to light yellow-beige crystalline solid/powder	[2][4][5]
Melting Point	28-37 °C	[2][4]
Boiling Point	114-116 °C at 0.2 mmHg	[4][8]
Density	~1.043 g/cm ³ (rough estimate)	[4]
Refractive Index (n _{20/D})	1.5645	[2][4]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the chemical structure and purity of **6-Methoxy-2-tetralone**. Standard data includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data	Description
¹ H NMR	Data available for structural confirmation.[9]
¹³ C NMR	Data available for confirming the carbon framework.[9]
Infrared (IR)	Spectra available, typically showing characteristic ketone (C=O) and ether (C-O) stretches.[9]
Mass Spectrometry (MS)	Data confirms the molecular weight with a parent ion peak corresponding to 176.21 g/mol . [9][10]
InChI Key	RMRKDYNVZWKAFP-UHFFFAOYSA-N
SMILES	COC1=CC2=C(CC(=O)CC2)C=C1

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of **6-Methoxy-2-tetralone**.

Determination of Physicochemical Properties

- **Melting Point:** The melting point is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min). The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
- **Boiling Point:** Due to its relatively high boiling point, it is determined under reduced pressure (vacuum distillation) to prevent decomposition. The sample is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils at a specific pressure (e.g., 0.2 mmHg) is recorded.^[8]
- **Solubility:** Qualitative solubility is assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone) at room temperature and observing its miscibility.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** A 5-10 mg sample of **6-Methoxy-2-tetralone** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
 - **Data Acquisition:** The tube is placed in an NMR spectrometer (e.g., 400 MHz).^[11] Both ¹H and ¹³C NMR spectra are acquired.
 - **Analysis:** The chemical shifts (δ), integration (for ¹H), and splitting patterns are analyzed to confirm the molecular structure, including the aromatic protons, the methoxy group, and the protons on the tetralone ring.
- **Infrared (IR) Spectroscopy:**

- **Sample Preparation:** The analysis can be performed using a KBr (potassium bromide) pellet method. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
- **Data Acquisition:** The sample is placed in an FTIR spectrometer.
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption bands, such as the strong carbonyl (C=O) stretch of the ketone and the C-O stretches associated with the methoxy group and aromatic ether.
- **Mass Spectrometry (MS):**
 - **Sample Introduction:** The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis. A dilute solution of the compound in a suitable solvent is injected into the GC.
 - **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, commonly using Electron Impact (EI).
 - **Analysis:** The mass-to-charge ratio (m/z) of the resulting fragments is analyzed. The molecular ion peak (M^+) is identified to confirm the molecular weight. The fragmentation pattern provides additional structural information.

Characterization Workflow

The logical workflow for the complete characterization of a synthesized or procured batch of **6-Methoxy-2-tetralone** is visualized below.

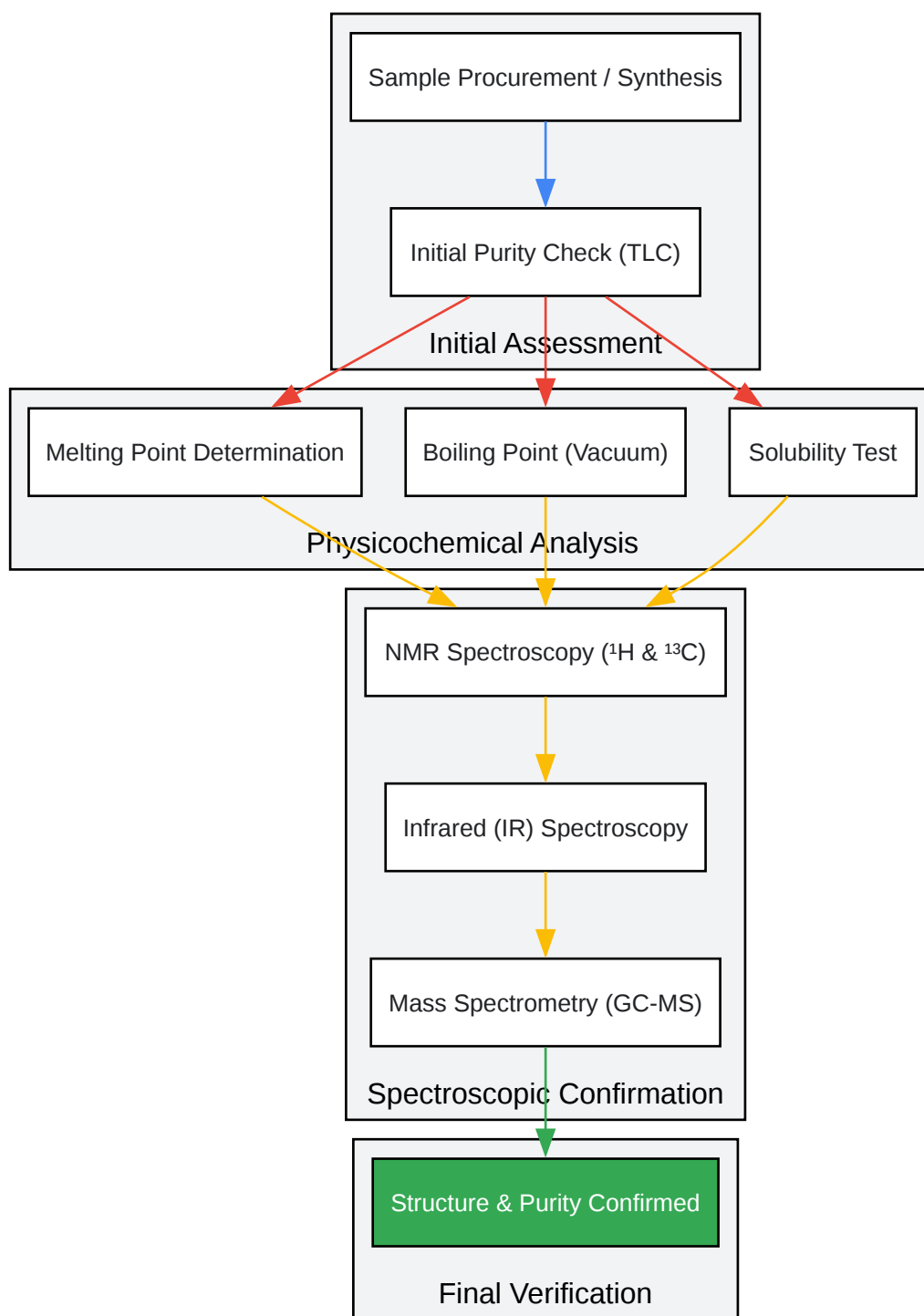


Figure 1: Standard Characterization Workflow for 6-Methoxy-2-tetralone

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Caption: Standard Characterization Workflow for **6-Methoxy-2-tetralone**.

Safety and Handling

While comprehensive toxicological data is limited, **6-Methoxy-2-tetralone** should be handled with care in a laboratory setting.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][13] Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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